molecular formula C8H6ClNO2 B2632978 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one CAS No. 80525-95-7

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2632978
CAS RN: 80525-95-7
M. Wt: 183.59
InChI Key: WBBSTFQOSDNXDO-UHFFFAOYSA-N
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Description

“5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C8H6ClNO2 . It is a benzoxazole derivative.


Molecular Structure Analysis

The molecular structure of “5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one” consists of a benzoxazole ring with a chlorine atom at the 5th position and a methyl group at the 7th position .

Scientific Research Applications

Derivatization and Drug Monitoring

The compound has been utilized in the derivatization of imidazoline binding sites ligands for drug monitoring purposes, showcasing its role in the development of analytical methods for experimental drug surveillance (Matoga et al., 2002).

Photochemistry and Vibrational Spectra

Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, closely related to the target molecule, has contributed to the understanding of photochemical and vibrational spectral behaviors of such compounds, indicating potential applications in material science and photophysics (Lopes et al., 2011).

Synthesis of Intermediates for Anti-cancer Drugs

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, including some anti-cancer drugs, highlighting its significance in medicinal chemistry (Cao Sheng-li, 2004).

Key Intermediates in Drug Synthesis

It is also pivotal in synthesizing key intermediates of drugs like tolvaptan, demonstrating its utility in creating therapeutically valuable agents (Z. Can, 2012).

Structural and Photochemical Transformations

Further research has explored its structural characteristics and photochemical transformations, indicating its relevance in synthetic chemistry and materials science (Gvozdev et al., 2021).

Crystal and Electronic Structure Analysis

Detailed studies on the crystal and electronic structures of related compounds have provided insights into their molecular configurations, facilitating the design of new materials and drugs (Aydın et al., 2017).

Concomitant Acetyl Migration Research

The compound has been involved in studies focusing on the acetyl migration from oxygen to nitrogen during chemical reactions, revealing intricate details of chemical behavior that are crucial for synthetic chemistry (Ray & Ghosh, 2010).

Safety And Hazards

“5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1, indicating potential toxicity if ingested and potential hazards to aquatic life .

properties

IUPAC Name

5-chloro-7-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBSTFQOSDNXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

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